

Strategic Intermediate Profiling: 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid

CAS No.: 57479-73-9

Cat. No.: B1611483

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Technical Deep Dive & Process Chemistry Guide Molecular Architecture & Electronic Dynamics

The molecule **4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid** represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its utility stems from the precise orchestration of electronic "push-pull" effects that govern its reactivity and regioselectivity.

Structural Analysis

- Core Scaffold: Benzoic Acid.^{[1][2]}
- C2 Methoxy (-OCH₃): A strong
-withdrawing but
-donating group. It activates the ring and, critically, directs electrophilic substitution to the para position (C5).

- C4 Chloro (-Cl): A weak deactivator that directs ortho/para. It provides lipophilicity and metabolic stability (blocking P450 oxidation at C4).
- C5 Chlorosulfonyl (-SO₂Cl): The "warhead." This is a hard electrophile, highly reactive toward nucleophiles (amines, alcohols), serving as the gateway to sulfonamide derivatives.

Regiochemical Logic

The synthesis of this molecule relies on the synergistic directing effects of the substituents on the precursor (4-chloro-2-methoxybenzoic acid):

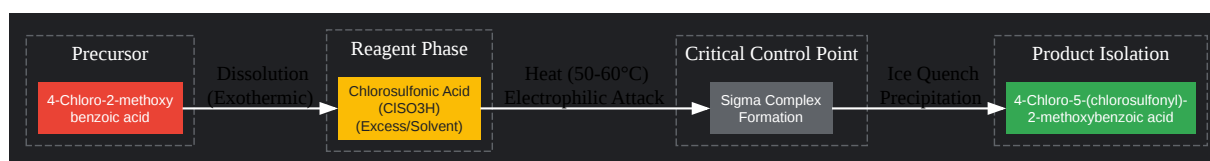
- -OCH₃ (C2): Directs para to C5.
- -COOH (C1): Directs meta to C5.
- -Cl (C4): Directs ortho to C5.

Conclusion: All intrinsic electronic vectors converge on C5, making the chlorosulfonation reaction highly regioselective with minimal byproduct formation at the sterically crowded C3 position.

Synthetic Pathway & Process Chemistry

The industrial preparation utilizes Electrophilic Aromatic Substitution (EAS) via chlorosulfonation. This process is chemically efficient but requires rigorous thermodynamic control due to the moisture sensitivity of the chlorosulfonyl group.

Reaction Scheme



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Figure 1: Industrial synthesis workflow via chlorosulfonation.[3] Note the critical quench step to prevent hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of **4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid** from 4-chloro-2-methoxybenzoic acid.

Reagents:

- 4-Chloro-2-methoxybenzoic acid (1.0 eq)[4]
- Chlorosulfonic acid (ClSO_3H) (5.0 - 7.0 eq) [Acts as solvent & reagent]
- Thionyl chloride (Optional, 1.5 eq) [Enhances conversion of sulfonic acid to sulfonyl chloride]

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl_2). Safety: ClSO_3H reacts violently with water; ensure all glassware is bone-dry.
- Charging: Charge Chlorosulfonic acid (5.0 eq) into the flask. Cool to 0–5°C using an ice-salt bath.
- Addition: Slowly add solid 4-chloro-2-methoxybenzoic acid portion-wise over 30 minutes. Causality: Slow addition prevents thermal runaway, which can cause decarboxylation or tar formation.
- Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 55–60°C for 3–4 hours.
 - Validation: Monitor reaction progress via TLC (take a mini-aliquot, quench in methanol to form the methyl ester sulfonamide, and run against standard).
- Quenching (Critical Step):
 - Prepare a beaker with crushed ice (approx. 10x weight of acid).[3][5]

- Slowly pour the reaction mixture onto the ice with vigorous stirring.
- Mechanism:[2][3][5][6] The excess ClSO_3H decomposes to H_2SO_4 and HCl . The target sulfonyl chloride is hydrophobic and will precipitate as a white/off-white solid.
- Isolation: Filter the precipitate immediately. Wash with cold water (3x) to remove residual H_2SO_4 .
- Drying: Dry under vacuum at 40°C over P_2O_5 . Do not use high heat as moisture will hydrolyze the $-\text{SO}_2\text{Cl}$ back to the sulfonic acid ($-\text{SO}_3\text{H}$).

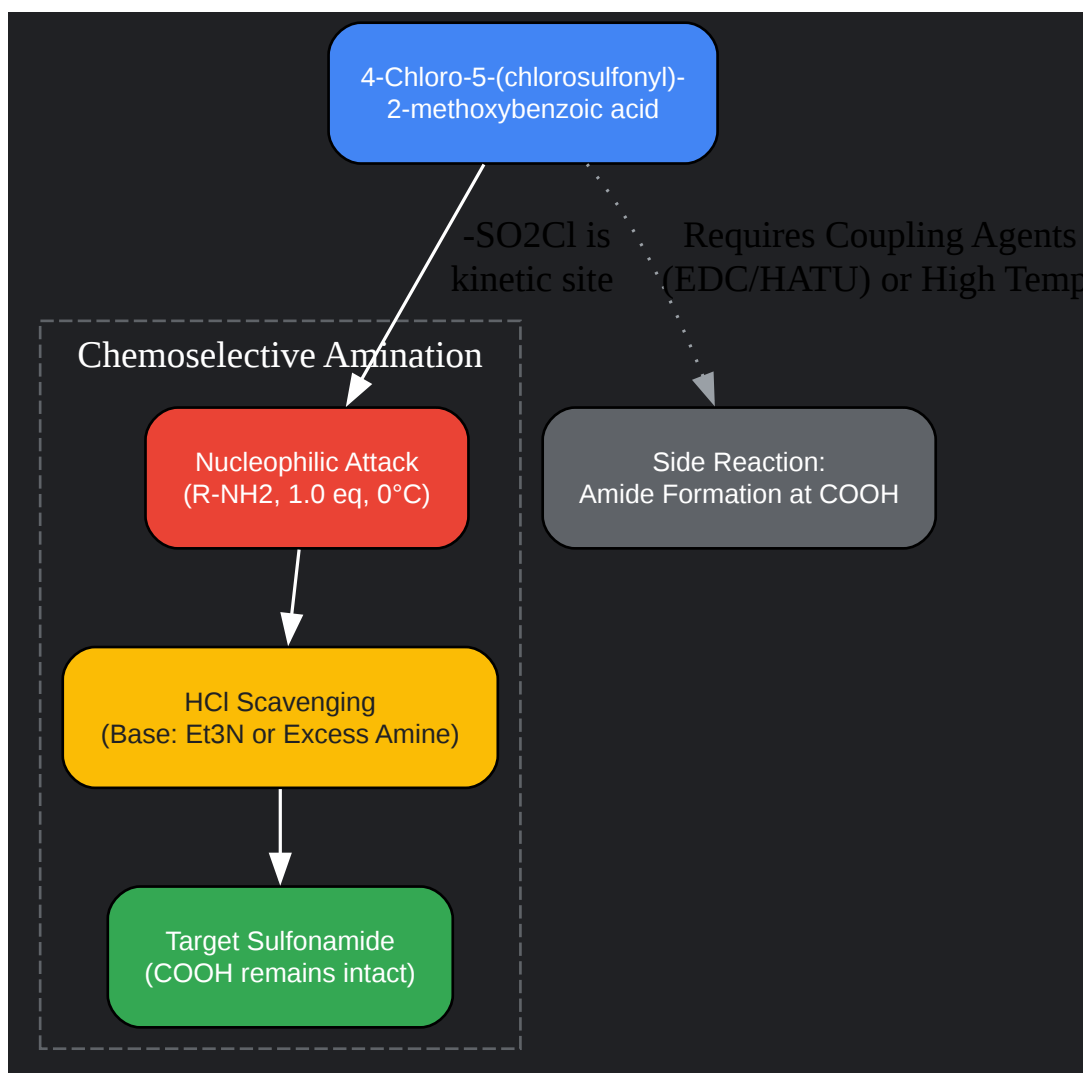
Downstream Applications: Chemoselectivity

This molecule is a "dual-electrophile." It possesses two reactive centers: the carboxylic acid ($-\text{COOH}$) and the sulfonyl chloride ($-\text{SO}_2\text{Cl}$).

The Chemoselectivity Rule: Under controlled conditions (low temp, non-aqueous solvent), the $-\text{SO}_2\text{Cl}$ is significantly more reactive toward nucleophiles (amines) than the $-\text{COOH}$. This allows for the selective formation of sulfonamides without protecting the carboxylic acid.

Primary Application: Sulfonamide Synthesis

This pathway is used to generate libraries of bioactive benzamides, similar to the Sulpiride or Tiapride class of antipsychotics, or novel diuretic scaffolds.



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Figure 2: Chemoselective workflow exploiting the reactivity difference between sulfonyl chloride and carboxylic acid.

Analytical Characterization & Specifications

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications are standard.

Parameter	Specification	Analytical Method
Appearance	White to off-white crystalline powder	Visual
Purity	≥ 97.0%	HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point	165–170°C (Decomposes)	Capillary Method
Identity	Conforms to Structure	¹ H-NMR (DMSO-d ₆), IR
Solubility	Soluble in DMSO, DMF, EtOAc; Reacts with Water	Solubility Test
Loss on Drying	≤ 0.5%	Gravimetric (Vacuum, 40°C)

Key Spectroscopic Markers (Expected):

- IR: Strong bands at ~1370 cm⁻¹ and ~1170 cm⁻¹ (S=O asymmetric/symmetric stretch). Carbonyl stretch (-COOH) at ~1700 cm⁻¹.
- ¹H-NMR (DMSO-d₆): Two singlets in the aromatic region (due to para-substitution preventing coupling). A singlet for the methoxy group (~3.9 ppm). Note: In DMSO, the -SO₂Cl may slowly hydrolyze; CDCl₃ is preferred if solubility permits.

Handling, Safety, and Stability

Hazard Classification:

- Skin Corr.[7] 1B (H314): Causes severe skin burns and eye damage.
- EUH014: Reacts violently with water.

Storage Protocol:

- Atmosphere: Store under inert gas (Argon/Nitrogen).
- Temperature: Refrigerate (2–8°C) to prevent thermal decomposition.

- Container: Tightly sealed glass or Teflon; avoid metals that corrode with HCl fumes.

Emergency Response: In case of a spill, DO NOT use water. Neutralize with solid sodium bicarbonate or lime/sand mixture before disposal.

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